molecular formula C36H40N14O2 B15020173 Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone

Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone

Cat. No.: B15020173
M. Wt: 700.8 g/mol
InChI Key: PHFNZHUBJAAJGC-DNJOOXRZSA-N
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Description

Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone typically involves multi-step organic reactions. One common method starts with the reaction of terephthalaldehyde with hydrazine to form a dihydrazone intermediate. This intermediate is then reacted with 4-morpholino-6-(4-toluidino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone involves its interaction with molecular targets through its functional groups. The morpholino and toluidino groups can form hydrogen bonds and other interactions with target molecules, while the triazinyl groups can participate in coordination chemistry. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Terephthalaldehyde: A simpler compound with similar aldehyde functional groups.

    4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another complex organic compound with triazinyl groups.

    Melamine-terephthalaldehyde covalent organic framework-copper-tetrabenzenecarboxylic acid metal organic framework: A hybrid material combining COF and MOF properties

Uniqueness

Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C36H40N14O2

Molecular Weight

700.8 g/mol

IUPAC Name

2-N-[(E)-[4-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C36H40N14O2/c1-25-3-11-29(12-4-25)39-31-41-33(45-35(43-31)49-15-19-51-20-16-49)47-37-23-27-7-9-28(10-8-27)24-38-48-34-42-32(40-30-13-5-26(2)6-14-30)44-36(46-34)50-17-21-52-22-18-50/h3-14,23-24H,15-22H2,1-2H3,(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b37-23+,38-24+

InChI Key

PHFNZHUBJAAJGC-DNJOOXRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)/C=N/NC5=NC(=NC(=N5)NC6=CC=C(C=C6)C)N7CCOCC7

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)C=NNC5=NC(=NC(=N5)NC6=CC=C(C=C6)C)N7CCOCC7

Origin of Product

United States

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